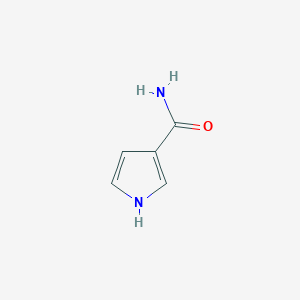

1H-Pyrrole-3-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWIAIDKXNKXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597778 | |

| Record name | 1H-Pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71580-36-4 | |

| Record name | 1H-Pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Pyrrole 3 Carboxamide and Its Derivatives

Classical Approaches to Pyrrole (B145914) Ring Synthesiswikipedia.orgthieme-connect.com

The foundations of pyrrole synthesis were laid in the late 19th century with the discovery of several named reactions that are still in use today. nih.gov These classical methods, including the Hantzsch, Paal-Knorr, and Knorr syntheses, provide reliable pathways to the pyrrole core, although they often require harsh reaction conditions. nih.govtandfonline.comscispace.comsyrris.com

Hantzsch Pyrrole Synthesis and its Adaptations for 1H-Pyrrole-3-carboxamidewikipedia.orgtandfonline.com

The Hantzsch pyrrole synthesis, first reported by Arthur Hantzsch, involves the condensation of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.orgthieme-connect.com The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the final pyrrole product. wikipedia.orgthieme-connect.de

While historically underutilized due to often low yields, modern adaptations have revitalized the Hantzsch synthesis. thieme-connect.comnih.gov For the specific synthesis of 1H-Pyrrole-3-carboxamide, this method can be adapted by using a β-ketoamide in place of the β-ketoester. This modification directly introduces the desired carboxamide functionality at the 3-position of the pyrrole ring.

Table 1: Key Features of the Hantzsch Pyrrole Synthesis

| Feature | Description |

| Reactants | β-ketoester/β-ketoamide, α-haloketone, ammonia/primary amine |

| Key Intermediate | Enamine |

| Product | Substituted pyrrole |

| Advantages | Readily available starting materials. |

| Limitations | Can suffer from low yields under classical conditions. |

Paal-Knorr Condensation and Pyrrole-3-carboxamide Formationwikipedia.orgthieme-connect.commdpi.com

The Paal-Knorr synthesis is arguably one of the most straightforward and widely used methods for preparing pyrroles. organic-chemistry.org It involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by acid, which facilitates the initial formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.orgwikipedia.org

To generate this compound using this method, a 1,4-dicarbonyl compound bearing a carboxamide precursor at the appropriate position is required. The versatility of the Paal-Knorr synthesis allows for a wide range of substituents on the pyrrole ring, making it a valuable tool in medicinal chemistry. wikipedia.org However, the traditional conditions, often requiring prolonged heating in acid, can be destructive to sensitive functional groups. tandfonline.com

Table 2: Paal-Knorr Synthesis for Pyrroles

| Feature | Description |

| Reactants | 1,4-dicarbonyl compound, ammonia/primary amine |

| Catalyst | Typically acidic (protic or Lewis acids) |

| Mechanism | Involves formation of a hemiaminal followed by cyclization and dehydration. |

| Advantages | High versatility and applicability to a wide range of substrates. |

| Limitations | Classical conditions can be harsh. |

Knorr Pyrrole Synthesis for this compound Derivativesmdpi.com

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester or a related compound with an electron-withdrawing group. wikipedia.org A key challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. Therefore, they are typically generated in situ, often from the corresponding α-oximino-ketone by reduction with zinc in acetic acid. wikipedia.org

For the synthesis of this compound derivatives, an N,N-dialkylacetoacetamide can be used in place of the β-ketoester. wikipedia.orgresearchgate.net This allows for the direct incorporation of the carboxamide group at the 3-position. The reaction proceeds through the formation of an imine, followed by cyclization and dehydration to yield the substituted pyrrole. wikipedia.org

Modern Synthetic Strategies for this compound

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and versatile methods for pyrrole synthesis. researchgate.net These modern strategies often offer advantages in terms of reaction times, yields, and the ability to generate complex molecules in a more streamlined fashion.

Multi-component Reactions (MCRs) for Pyrrole-3-carboxamide Synthesisthieme-connect.comscispace.comscilit.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, are a powerful tool in modern synthetic chemistry. rsc.orgmdpi.com The Hantzsch pyrrole synthesis is itself a classical example of a three-component reaction. researchgate.netresearchgate.net

Modern MCRs for pyrrole synthesis often employ novel catalysts and reaction conditions to improve efficiency and scope. For instance, a one-pot synthesis of pyrrole derivatives can be achieved through the reaction of amines, aldehydes, and nitroalkanes. researchgate.net The synthesis of pyrrole-3-carboxamides can be realized in a multi-component fashion by reacting an amine, a β-ketoamide, and an α-haloketone, often under milder conditions than the classical Hantzsch reaction. researchgate.net These methods are highly valued for their atom economy and the rapid generation of molecular diversity. mdpi.com

Flow Chemistry Approaches for this compound Productionwikipedia.orgtandfonline.com

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, has emerged as a powerful technology for chemical synthesis. scispace.comnih.gov This approach offers several advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for automation and scale-up. nih.gov

A notable application of flow chemistry is the one-step synthesis of pyrrole-3-carboxylic acid derivatives via a Hantzsch-type reaction. syrris.comnih.gov In this process, tert-butyl acetoacetate, an amine, and a 2-bromoketone are reacted in a continuous flow microreactor at elevated temperatures. thieme-connect.de A key innovation of this method is the in situ hydrolysis of the tert-butyl ester by the HBr generated as a byproduct of the Hantzsch reaction, directly yielding the pyrrole-3-carboxylic acid. scispace.comnih.govacs.org This acid can then be readily converted to the corresponding this compound in a subsequent step, sometimes integrated into the continuous flow process. scispace.comsyrris.com This method has been successfully used to produce libraries of pyrrole-3-carboxamides for drug discovery programs. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis of a Pyrrole-3-carboxylic Acid Derivative

| Feature | In-Flask (Batch) Synthesis | Continuous Flow Synthesis |

| Yield | 40% | 65% |

| Reaction Time | Longer | Significantly shorter (e.g., 2.5 hours for 850 mg) |

| Efficiency | Lower | Higher |

| Scalability | Moderate | High |

| Data derived from a comparative study on the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid. scispace.com |

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.org This technology has been effectively applied to the synthesis of various pyrrole derivatives.

One notable method involves a one-pot, three-component reaction under microwave irradiation to produce substituted pyrrole derivatives. benthamscience.comingentaconnect.com For instance, the reaction of sodium diethyl oxalacetate, various aromatic aldehydes, and primary amines in ethanol (B145695) under microwave irradiation provides a rapid and efficient route to polyfunctionalized pyrroles. benthamscience.comingentaconnect.com This approach offers a convenient one-step procedure for generating a range of novel pyrrole compounds. benthamscience.comingentaconnect.com

Another efficient microwave-assisted protocol is a catalyst- and solvent-free, one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives. researchgate.net This method utilizes a multicomponent reaction of α-bromoacetophenone, amines, and ethyl acetoacetate, demonstrating the versatility of microwave chemistry in constructing the pyrrole core. rsc.orgresearchgate.net The key advantages of these microwave-assisted syntheses include operational simplicity, high yields, reduced reaction times, and often, the avoidance of hazardous solvents and catalysts, aligning with the principles of green chemistry. rsc.orgsemanticscholar.org

The utility of microwave assistance also extends to post-synthesis modifications. For example, a microwave-assisted Suzuki reaction has been successfully used to couple a 2,5-dihydro-1H-pyrrole-substituted compound with aryl boronic acids, demonstrating the applicability of this technology in the functionalization of pre-formed pyrrole rings. acs.org

| Starting Materials | Product Type | Reaction Conditions | Key Features |

| Sodium diethyl oxalacetate, aromatic aldehydes, primary amines | Polyfunctionalized 3-hydroxy-2-oxopyrroles | Microwave irradiation in ethanol | One-pot, three-component reaction, rapid synthesis. benthamscience.comingentaconnect.com |

| α-bromoacetophenone, amines, ethyl acetoacetate | N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives | Microwave irradiation, catalyst- and solvent-free | One-pot, multicomponent reaction, high yields. researchgate.net |

| 2-aminobenzamide, allyl bromide | 2-(diallylamino)benzamide | Microwave irradiation (100-300W) with Et3N in CH3CN | Shorter reaction time (4 min) compared to conventional heating (12 h). acs.org |

Oxidative Amidation in Pyrrole Carboxamide Synthesis

A non-traditional and efficient approach for the synthesis of pyrrole carboxamides involves the oxidative amidation of pyrrole carboxaldehydes. rsc.orgrsc.orgnih.gov This method provides a direct route to primary, secondary, and tertiary pyrrole carboxamides from readily available starting materials. rsc.orgrsc.orgresearchgate.net

The reaction typically employs a catalytic amount of a substance like n-tetrabutylammonium iodide (nBu4NI) or tetrabutylammonium (B224687) iodide (TBAI) and an oxidant such as tert-butyl hydroperoxide (TBHP). rsc.orgrsc.orgnih.gov This process is operationally simple, utilizes inexpensive reagents, and proceeds under mild conditions, resulting in good to excellent yields of the desired carboxamides. rsc.orgrsc.orgresearchgate.net

A key feature of this oxidative amidation is its mechanism, which is believed to involve the formation of 2- or 3-pyrrole acyl radicals. rsc.orgrsc.orgnih.gov This radical-based pathway distinguishes it from traditional amidation reactions that typically proceed through ionic intermediates. rsc.orgrsc.org The versatility of this method has been demonstrated by its successful application in the synthesis of a drug-like, optically pure carboetomidate (B606476) amide. rsc.orgnih.gov Furthermore, the reaction works well with various amines, including cyclic secondary amines like pyrrolidine (B122466), piperidine (B6355638), and morpholine. rsc.org

Enamination and Amino-alkene Involved Tandem Reactions for Pyrrole Carboxamides

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient strategy for the synthesis of complex molecules like pyrrole carboxamides. researchgate.netresearchgate.net One such approach involves a tandem reaction utilizing enamination and amino-alkene intermediates. researchgate.netresearchgate.net

This methodology can be applied to the synthesis of highly regioselective aminomethylated and di(1H-pyrrol-3-yl)methane products. researchgate.net The annulation products are typically obtained in moderate to excellent yields using oxygen as the terminal oxidant under mild conditions. researchgate.net

A specific example is the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. researchgate.net In this process, the HBr generated as a byproduct in the Hantzsch-type reaction is utilized in situ to hydrolyze the tert-butyl ester, yielding the corresponding carboxylic acid in a single microreactor. researchgate.net This acid can then be directly reacted with amines to form the desired pyrrole-3-carboxamides, showcasing a seamless multi-step synthesis in a continuous flow system. researchgate.net

Functionalization and Derivatization of the this compound Core

The this compound core is a versatile scaffold that allows for extensive functionalization and derivatization at multiple positions, enabling the synthesis of a diverse library of compounds with varied biological activities. acs.orgresearchgate.net

Modification at the Pyrrole Nitrogen (N1 Position)

The nitrogen atom at the N1 position of the pyrrole ring is a common site for modification. acs.orgresearchgate.net This position can be functionalized with various substituents to modulate the electronic properties and steric bulk of the molecule, which can in turn influence its biological activity. acs.orgresearchgate.net

One strategy involves the introduction of aryl- or heteroarylsulfonyl moieties at the N1 position. acs.orgnih.gov This modification has been explored in the development of 5-HT6 receptor inverse agonists, where the sulfonyl group acts as a hydrogen bond acceptor. nih.gov The reaction is often carried out by reacting the this compound with various arylsulfonyl chlorides in the presence of a suitable base. acs.org

Alkylation of the pyrrole nitrogen is another common modification. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. google.com This allows for the introduction of a wide range of alkyl and aryl groups, further diversifying the chemical space around the pyrrole core. google.comnih.gov

Substitutions on the Pyrrole Ring (C2, C4, C5 Positions)

The carbon atoms of the pyrrole ring (C2, C4, and C5 positions) offer additional sites for functionalization, allowing for the introduction of various substituents that can significantly impact the properties of the final compound. acs.org

For example, in the development of 5-HT6 receptor inverse agonists based on the 2-phenyl-1H-pyrrole-3-carboxamide scaffold, fluorine atoms have been introduced at the 2-phenyl fragment. nih.gov This substitution can affect the compound's affinity for its target protein as well as its physicochemical and pharmacokinetic properties. acs.orgnih.gov

The C4 and C5 positions are also amenable to substitution. For instance, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring has been shown to improve the anti-tuberculosis activity of certain pyrrole-2-carboxamides. researchgate.net Furthermore, direct C-H arylation of indoles (a related heterocyclic system) at the C4 and C5 positions has been achieved using palladium or copper catalysis, suggesting that similar strategies could be applied to pyrroles. sci-hub.se

Modifications of the Carboxamide Moiety

The carboxamide group at the C3 position is another key site for modification, allowing for the introduction of a wide array of substituents that can influence the compound's biological activity and properties. acs.org

In the context of 5-HT6 receptor inverse agonists, the 3-carboxamide fragment has been modified by introducing an alicyclic amine, such as a 3-aminopyrrolidinyl moiety. nih.gov This modification provides a positively ionizable atom, which can be crucial for receptor binding. acs.orgnih.gov The amide coupling is typically performed using standard peptide coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). acs.org

Furthermore, the C(3') amino tail of the carboxamide moiety can be further modified to target the pyrrole-based compounds to specific cells, organelles, or proteins. researchgate.net The nature of the substituent on the carboxamide nitrogen can also be varied, from simple alkyl or aryl groups to more complex heterocyclic systems, to fine-tune the biological activity of the resulting compounds.

Structure Activity Relationship Sar Studies of 1h Pyrrole 3 Carboxamide Analogs

SAR of Pyrrole (B145914) Ring Substituents in Biological Activity

Substituents on the pyrrole ring itself play a significant role in modulating the biological activity of 1H-pyrrole-3-carboxamide analogs. The position, size, and electronic nature of these substituents can drastically alter a compound's affinity and efficacy for its target receptor.

In the development of 5-HT₆ receptor inverse agonists, the 2-phenyl-1H-pyrrole-3-carboxamide scaffold was identified as a promising starting point. acs.orgnih.gov Initial studies revealed that modifying this phenyl group at the C2 position of the pyrrole ring could influence receptor affinity. For instance, the introduction of a fluorine atom to the 2-phenyl ring was explored for its potential to affect affinity for the target protein as well as to improve physicochemical properties. acs.orgnih.gov Further exploration in a series of MmpL3 inhibitors based on a pyrrole-2-carboxamide core showed that replacing a hydrogen on the pyrrole ring with a methyl group led to a significant (approximately 50-fold) reduction in activity. nih.gov

For antagonists of the cannabinoid receptor 2 (CB2), substitution at the C5 position of the pyrrole ring is critical. Analogs featuring a 4-chloro-3-methylphenyl group at the C5 position have demonstrated high affinity and selectivity for the CB2 receptor. csic.es

Table 1: Impact of Pyrrole Ring Substitution on Biological Activity

| Scaffold/Target | Position of Substitution | Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| 2-Phenyl-1H-pyrrole-3-carboxamide / 5-HT₆R | C2 (on phenyl group) | Fluorine | Investigated to modify affinity and physicochemical properties. | acs.orgnih.gov |

| Pyrrole-2-carboxamide / MmpL3 | Pyrrole Ring | Methyl | ~50-fold decrease in antimycobacterial activity. | nih.gov |

Role of the Carboxamide Group in Receptor Binding and Efficacy

The carboxamide group at the C3 position is a cornerstone of the scaffold's interaction with many biological targets, often acting as a crucial hydrogen bond donor or acceptor. Its presence and specific configuration are frequently essential for receptor binding and functional activity.

In studies of CB2 receptor antagonists, the importance of the amide group was unequivocally demonstrated. The substitution of the carboxamide group with a methylene (B1212753) group resulted in a significant decrease in binding affinity, and related compounds lacking the amide also lost their ability to bind to the CB2 receptor. csic.es This finding supports the hypothesis that a hydrogen bond between the amide group and a specific amino acid residue (such as Asp275) in the receptor is a key interaction. csic.es

Research on positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine (B1216132) receptor highlighted the nuanced role of the carboxamide moiety. While the core scaffold was maintained, modifications to the amide's nitrogen substituent were explored. sci-hub.se The primary carboxamide (-CONH₂) and acyclic N-substituted carboxamides reduced the intrinsic efficacy compared to the lead compound, BQCA, while maintaining the potentiation of the acetylcholine response. sci-hub.se However, the simple addition of a hydroxyl group to the N-substituted carbon chain was sufficient to restore the intrinsic efficacy to the level of the parent compound. sci-hub.se This indicates that while the carboxamide is vital for binding, its N-substituents can fine-tune the functional response from allosteric modulation to direct agonism. sci-hub.se

Table 2: Influence of the Carboxamide Moiety on Receptor Interaction

| Target Receptor | Modification | Result | Inferred Role of Carboxamide | Reference |

|---|---|---|---|---|

| CB2 Receptor | Replacement of carboxamide with a methylene group. | Significant decrease in binding affinity. | Essential for binding, likely via hydrogen bonding with receptor residues. | csic.es |

| M1 Muscarinic Receptor | N-substitution (primary, acyclic) on carboxamide. | Reduced intrinsic efficacy but maintained allosteric modulation. | N-substituents modulate the degree of agonist activity. | sci-hub.se |

Impact of N-Substitution on Pharmacological Profile

The nitrogen at the N1 position of the pyrrole ring provides a key site for substitution, allowing for the introduction of various groups that can profoundly influence the pharmacological profile. These substituents can occupy additional pockets in the binding site, alter the electronic properties of the pyrrole ring, and improve metabolic stability.

In the context of 5-HT₆ receptor inverse agonists, the introduction of an arylsulfonyl group at the N1 position was a critical modification. acs.orgnih.gov SAR studies on this arylsulfonyl fragment revealed that its substitution pattern highly impacts affinity for the 5-HT₆ receptor. acs.org Generally, introducing electron-withdrawing substituents at the C3 position of the phenylsulfonyl ring was beneficial. acs.org Groups such as fluorine, chlorine, trifluoromethyl, or trifluoromethoxy significantly increased affinity. acs.org Among these, chlorine was the most favorable, increasing affinity up to six-fold in some cases. acs.org Conversely, the introduction of electron-donating substituents was found to be less favorable. researchgate.net In a separate study on MmpL3 inhibitors, replacing the pyrrole nitrogen's hydrogen with a methyl group was shown to significantly reduce biological activity. nih.gov

Table 3: Effect of N1-Pyrrole Substitution on 5-HT₆ Receptor Affinity

| N1-Substituent | Substitution on Phenylsulfonyl Ring | Nature of Substituent | Impact on Affinity | Reference |

|---|---|---|---|---|

| Phenylsulfonyl | 3-Fluoro, 3-Chloro, 3-Trifluoromethyl | Electron-withdrawing | Significant increase | acs.org |

| Phenylsulfonyl | 3-Chloro | Electron-withdrawing | Most privileged; up to 6-fold increase | acs.org |

Pharmacophore Elucidation for this compound Derivatives

The culmination of SAR studies allows for the elucidation of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives targeting the 5-HT₆ receptor, a clear pharmacophore has been proposed. acs.orgnih.gov

This model consists of three key features:

An Aromatic Hydrophobic Site: Provided by the 2-phenyl group on the pyrrole ring. acs.orgnih.gov

A Hydrogen Bond Acceptor: The sulfonyl group attached to the N1 position of the pyrrole serves this role, linking to a second hydrophobic site. acs.orgnih.gov

A Positively Ionizable Atom: This feature is supplied by an alicyclic amine incorporated into the 3-carboxamide fragment. acs.orgnih.gov

This framework highlights how the different components of the molecule—the N1-substituent, the C2-substituent, and the C3-carboxamide—work in concert to achieve high-affinity binding and specific functional activity at the receptor. A similar ligand-based pharmacophore model was created for MmpL3 inhibitors, identifying a ring-aromatic feature, a hydrogen bond acceptor feature, and a hydrophobic feature as essential for activity. nih.gov These models are invaluable tools for the rational design of new, more potent, and selective analogs.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-phenyl-1H-pyrrole-3-carboxamide |

Biological Activities and Therapeutic Potential of 1h Pyrrole 3 Carboxamide Derivatives

Anticancer Activity.mdpi.comresearchgate.netnih.gov

The pyrrole (B145914) scaffold is a fundamental component in numerous natural and synthetic compounds that exhibit potent anticancer properties. researchgate.net The versatility of the 1H-pyrrole-3-carboxamide core allows for structural modifications that can lead to compounds with high efficacy and selectivity against various cancer types. researchgate.netnih.gov

In Vitro Cytotoxicity Against Cancer Cell Lines.nih.govbenthamscience.com

Numerous studies have demonstrated the in vitro cytotoxicity of this compound derivatives against a wide range of cancer cell lines. The introduction of different substituents on the pyrrole ring has been shown to significantly influence their anticancer activity. nih.gov For instance, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and evaluated for their anticancer activity. benthamscience.com

Notably, compounds featuring a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring displayed potent anticancer effects. benthamscience.com Specifically, compound 19 was highly effective against MGC 80-3 (gastric), HCT-116 (colon), and CHO (ovarian) cell lines, with IC50 values ranging from 1.0 to 1.7 μM. benthamscience.com Compound 21 showed the most potent activity against HepG2 (liver), DU145 (prostate), and CT-26 (colon) cell lines, with IC50 values between 0.5 and 0.9 μM. benthamscience.com Meanwhile, compound 15 was most effective against the A549 (lung) cancer cell line with an IC50 of 3.6 μM. benthamscience.com Importantly, these potent compounds exhibited low cytotoxicity against non-cancerous HUVEC and NIH/3T3 cell lines, suggesting a degree of selectivity for cancer cells. nih.govbenthamscience.com

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| cpd 19 | MGC 80-3 (Gastric) | 1.0 - 1.7 |

| HCT-116 (Colon) | 1.0 - 1.7 | |

| CHO (Ovarian) | 1.0 - 1.7 | |

| cpd 21 | HepG2 (Liver) | 0.5 - 0.9 |

| DU145 (Prostate) | 0.5 - 0.9 | |

| CT-26 (Colon) | 0.5 - 0.9 | |

| cpd 15 | A549 (Lung) | 3.6 |

Data sourced from a study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives. benthamscience.com

Mechanisms of Anticancer Action (e.g., DNA Interaction, Enzyme Inhibition)

The anticancer effects of this compound derivatives are attributed to various mechanisms of action. One of the primary mechanisms is the inhibition of microtubule polymerization. mdpi.com Certain pyrrole-based carboxamides interfere with the microtubule network, which is crucial for cell division, leading to a halt in the cell cycle and subsequent apoptosis (programmed cell death). mdpi.com Molecular docking studies have indicated that some of these compounds bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization. mdpi.com

Another significant mechanism is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases. researchgate.netnih.gov Sunitinib (B231), an FDA-approved anticancer drug, features a pyrrole-indolin-2-one scaffold and functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. nih.govcancertreatmentjournal.com It targets several RTKs, including VEGFRs and PDGFRs, which are critical for angiogenesis (the formation of new blood vessels that supply tumors). cancertreatmentjournal.com By inhibiting these kinases, sunitinib disrupts cellular signaling pathways essential for tumor growth and metastasis. nih.gov

Furthermore, some 1H-pyrazole-3-carboxamide derivatives have been found to interact directly with DNA. nih.gov These compounds can bind to the minor groove of DNA, and in some cases, induce cleavage of the DNA strands. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cancer cell death. For example, the compound pym-5 demonstrated a high DNA-binding affinity and was able to cleave supercoiled plasmid DNA. nih.gov

Flow cytometry analysis of cells treated with compound 21 revealed that it arrested the cell cycle at the S phase and induced apoptosis, further confirming the diverse mechanisms through which these compounds exert their anticancer effects. nih.govbenthamscience.com

Specific Cancer Types Targeted by this compound Analogs.researchgate.netnih.gov

Research has shown that analogs of this compound are effective against a broad spectrum of human malignancies. mdpi.com Sunitinib, a prominent example, is an FDA-approved drug for the treatment of metastatic renal cell carcinoma. nih.gov Its efficacy has also been reported in other cancers, including medulloblastoma, meningioma, pancreas, lung, and breast carcinomas. nih.gov

Novel pyrrole-based carboxamides, such as CA-61 and CA-84, have demonstrated potent anticancer properties against a variety of epithelial cancer cell lines, including those of the breast, lung, and prostate. mdpi.com Additionally, derivatives of 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide have shown effectiveness against the human lung cancer A549 cell line, which has high expression of the epidermal growth factor receptor (EGFR). mdpi.com

Antimicrobial Activity.researchgate.netbiointerfaceresearch.comnih.gov

In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity, positioning them as promising candidates for the development of new anti-infective agents. researchgate.netbiointerfaceresearch.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains.biointerfaceresearch.comnih.govpreprints.org

Derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov A study on substituted 3,4-dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide (B1668358) analogues revealed broad-spectrum antibacterial activity. preprints.orgnih.gov One compound, bearing a 2,6-dichloro group on the phenyl ring, was identified as the most active broad-spectrum agent with a Minimum Inhibitory Concentration (MIC) value of 0.039 mg/mL. preprints.orgnih.gov

Another study focused on 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides identified two compounds with high anti-staphylococcus activity (MIC = 7.8 µg/ml). biointerfaceresearch.com The antibacterial potential of pyrrole-based compounds often depends on the specific substitutions on the pyrrole ring, with some modifications leading to enhanced activity against particular bacterial strains. nih.gov For instance, some aminopyrrole-3-carbonitrile derivatives have shown strong antibacterial properties against Escherichia coli. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound Type | Bacterial Strain(s) | MIC |

|---|---|---|

| 2,6-dichloro substituted 3,4-dimethyl-1H-pyrrole-2-carbohydrazide | Broad Spectrum | 0.039 mg/mL |

| 1-butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide | Staphylococcus | 7.8 µg/ml |

| 1-butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide | Staphylococcus | 7.8 µg/ml |

Data compiled from studies on substituted 3,4-dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide analogues preprints.orgnih.gov and 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides. biointerfaceresearch.com

Antifungal Efficacy.biointerfaceresearch.comnih.govpreprints.org

Several this compound derivatives have also exhibited potent antifungal activity. biointerfaceresearch.comnih.govpreprints.org In a study of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide analogues, several compounds were found to be particularly effective against Aspergillus fumigatus, with MIC values as low as 0.031 mg/mL. preprints.org

Another investigation into 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamides identified a compound, 5-chloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide, with high antifungal activity against Candida albicans and Aspergillus niger, both with an MIC of 7.8 µg/ml. biointerfaceresearch.com Molecular docking studies have suggested that the antifungal action of some of these compounds may involve the inhibition of sterol 14α-demethylase, a key enzyme in fungal cell membrane synthesis. preprints.org

Table 3: Antifungal Activity of Selected this compound Derivatives

| Compound Type | Fungal Strain(s) | MIC |

|---|---|---|

| Substituted 3,4-dimethyl-1H-pyrrole-2-carbohydrazides (5h, 5i, 5j) | Aspergillus fumigatus | 0.031 mg/mL |

| 5-chloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide | Candida albicans, Aspergillus niger | 7.8 µg/ml |

Data from studies on substituted 3,4-dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide analogues preprints.org and 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides. biointerfaceresearch.com

Antituberculosis Activity

The pyrrole nucleus is a significant heterocyclic structure that has garnered attention in the search for novel antituberculosis agents. researchgate.net Derivatives of this compound have been investigated for their potential to inhibit Mycobacterium tuberculosis (Mtb).

In the quest for new inhibitors of Mtb's Caseinolytic proteases (ClpP1P2), a series of pyrrole derivatives were designed and synthesized. Among these, certain compounds exhibited promising anti-mycobacterial activity. Specifically, compounds such as 2-(4-bromophenyl)-N-((1-(2-chloro-6-fluorophenyl)-2, 5-dimethyl-1H- pyrrolyl)methyl)ethan-1-aminehydrochloride and ethyl 4-(((4-bromophenethyl) amino) methyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate hydrochloride demonstrated a minimum inhibitory concentration (MIC) value of 5 µM against Mtb H37Ra. researchgate.net Another related compound, ethyl 1-(4-chlorophenyl)-4-(((2-fluorophenethyl)amino)methyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate hydrochloride, also showed the same level of activity. researchgate.net

Furthermore, pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids and a promising anti-TB drug target. nih.gov Structure-activity relationship (SAR) studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhanced anti-TB activity. nih.gov Several of these compounds displayed potent activity against M. tuberculosis with MIC values below 0.016 μg/mL. nih.gov One particular derivative, compound 32 , not only showed excellent activity against drug-resistant tuberculosis but also possessed good microsomal stability and low cytotoxicity. nih.gov

Other research has focused on pyrrolyl benzamide (B126) derivatives targeting the enoyl-ACP reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of M. tuberculosis. mdpi.com Additionally, pyrrolyl pyrazoline carbaldehydes have been designed and synthesized as potential anti-TB agents, with some compounds showing good activity. openmedicinalchemistryjournal.com For instance, compound 4i from this series exhibited the highest activity with a MIC value of 3.125 µg/ml. openmedicinalchemistryjournal.com

Table of Antitubercular Activity of this compound Derivatives

| Compound/Derivative Class | Target | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(4-bromophenyl)-N-((1-(2-chloro-6-fluorophenyl)-2, 5-dimethyl-1H- pyrrolyl)methyl)ethan-1-aminehydrochloride | ClpP1P2 peptidase | 5 µM against Mtb H37Ra | researchgate.net |

| ethyl 4-(((4-bromophenethyl) amino) methyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate hydrochloride | ClpP1P2 peptidase | 5 µM against Mtb H37Ra | researchgate.net |

| ethyl 1-(4-chlorophenyl)-4-(((2-fluorophenethyl)amino)methyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate hydrochloride | ClpP1P2 peptidase | 5 µM against Mtb H37Ra | researchgate.net |

| Pyrrole-2-carboxamide derivatives | MmpL3 | < 0.016 μg/mL | nih.gov |

| Pyrrolyl pyrazoline carbaldehyde (compound 4i) | InhA | 3.125 µg/ml | openmedicinalchemistryjournal.com |

Antiviral Activity (e.g., Anti-HIV, Anti-HCV)

Derivatives of the this compound scaffold have been explored for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

In the context of anti-HIV research, various pyrrole-based compounds have been synthesized and evaluated. One study reported the synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases, including pyrrole derivatives. nih.gov Among the synthesized compounds, a pyrazole (B372694) amide, 15f , demonstrated mild antiviral activity against HIV-1, with a median effective concentration (EC50) of 24 µM. nih.gov However, most of the other nucleoside analogs in this series did not show significant activity against HIV-1 or HCV. nih.gov

Other research has focused on pyrrole derivatives as HIV-1 entry inhibitors targeting the gp120-CD4 binding site. Additionally, pyrrole-copper complexes have been synthesized and shown to be effective inhibitors of HIV-1 reverse transcriptase. nih.gov Specifically, complex 21 exhibited 70.18% inhibition of HIV-1 RT at a concentration of 221.69 μM, which was comparable to the standard drug nevirapine. nih.gov

In the search for anti-HCV agents, a class of 1,3,4-trisubstituted pyrazoles was identified as effective inhibitors of HCV through high-throughput screening. mdpi.com Furthermore, sesquiterpene-based analogues, harzianoic acid A and B, discovered from the fungus Trichoderma harzianum, were found to significantly reduce HCV RNA levels in Huh7.5 cells. mdpi.com It is proposed that these compounds inhibit HCV entry into the host cell. mdpi.com

Table of Antiviral Activity of Pyrrole Derivatives

| Compound/Derivative Class | Target Virus | Activity (EC50/Inhibition) | Reference |

|---|---|---|---|

| Pyrazole amide 15f | HIV-1 | 24 µM | nih.gov |

| Pyrrole-copper complex 21 | HIV-1 RT | 70.18% inhibition at 221.69 µM | nih.gov |

| Harzianoic acid A and B | HCV | EC50 values of 5.7 and 7.0 μM, respectively | mdpi.com |

Anti-inflammatory Properties

The pyrrole heterocycle is a structural component of several nonsteroidal anti-inflammatory drugs (NSAIDs), including ketorolac (B1673617) and tolmetin, highlighting its potential in developing new anti-inflammatory agents. pensoft.net Various derivatives of this compound have been synthesized and evaluated for their anti-inflammatory effects in different experimental models.

A series of 1,3,4-thiadiazole (B1197879) compounds containing a pyrrole nucleus demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. Several of these compounds showed inhibition of paw edema comparable to or even better than the reference drug, indomethacin. Another study synthesized a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety.

Research on 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) demonstrated anti-inflammatory and anti-arthritic effects in both LPS-induced RAW 264.7 macrophages and in rat models of carrageenan-induced paw edema and adjuvant-induced arthritis. The anti-inflammatory properties of bioisosteres of pyrrole derivatives were found to be influenced by the substituents at the N-position.

Furthermore, some novel pyrrole compounds have been investigated for their analgesic and anti-inflammatory efficacy. pensoft.net While some derivatives did not show antinociceptive properties in certain pain models, they were further investigated in a formalin test, which is a suitable model for exploring peripheral and spinal pain pathways. pensoft.net

Table of Anti-inflammatory Activity of Pyrrole Derivatives

| Compound/Derivative Class | Model | Observed Effect | Reference |

|---|---|---|---|

| 1,3,4-thiadiazole compounds with a pyrrole nucleus | Carrageenan-induced paw edema in rats | Significant anti-inflammatory activity, comparable to indomethacin | |

| 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) | LPS-induced RAW 264.7 macrophages and rat models of inflammation | Anti-inflammatory and anti-arthritic effects | |

| Novel pyrrole compounds | Formalin test | Under investigation for peripheral and spinal pain pathway modulation | pensoft.net |

Neuropathic Pain Alleviation and CNS Activity

Derivatives of 2-aryl-1H-pyrrole-3-carboxamide have emerged as a promising class of compounds for the treatment of central nervous system (CNS) disorders, particularly neuropathic pain. nih.gov This therapeutic potential is largely attributed to their interaction with the serotonin (B10506) type 6 receptor (5-HT6R). nih.govmdpi.com

Research has identified specific 2-aryl-1H-pyrrole-3-carboxamide derivatives, such as compound 33 , as potent analgesic agents. nih.gov This compound was found to dose-dependently reduce tactile allodynia in a spinal nerve ligation (SNL)-induced neuropathic rat model. nih.gov Preliminary studies also indicated that compound 33 has a preferential distribution to the CNS. nih.gov

Further investigations have explored the use of 2-phenyl-1H-pyrrole-3-carboxamide derivatives, such as PZ-1386 and PZ-1179, in a rat model of diabetic neuropathic pain. mdpi.com These compounds were shown to reduce mechanical hyperalgesia and co-morbid cognitive symptoms associated with diabetic neuropathy. mdpi.com The mechanism of action is believed to involve the blockade of the constitutive activity of spinal 5-HT6 receptors. mdpi.com

5-HT6 Receptor Inverse Agonism

A key pharmacological feature of many 2-aryl-1H-pyrrole-3-carboxamide derivatives is their inverse agonist activity at the 5-HT6 receptor. nih.govacs.org Inverse agonists not only block the receptor but also inhibit its constitutive activity, which is the receptor's ability to be active even in the absence of an agonist. nih.gov The 5-HT6R exhibits a high level of constitutive activity. nih.gov

The modification of the 1H-pyrrolo[3,2-c]quinoline scaffold to the 2-phenyl-1H-pyrrole-3-carboxamide core resulted in a shift from neutral antagonism to inverse agonism at the 5-HT6R. nih.govacs.org This change in functional activity allows these compounds to target different active states of the receptor. researchgate.net Several compounds from this class, including compound 27 and compound 33 , have been identified as potent 5-HT6R inverse agonists. nih.govacs.org

Cognition-Enhancing Effects

The 5-HT6 receptor is a promising target for treating cognitive deficits, and antagonists of this receptor have shown positive effects in various memory impairment models. nih.govresearchgate.net The cognition-enhancing properties are thought to result from the blockade of 5-HT6Rs located on GABAergic neurons, which in turn promotes the release of acetylcholine (B1216132) and glutamate (B1630785) in corticolimbic areas. nih.gov

Derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have demonstrated significant cognition-enhancing potential. nih.govacs.org For instance, compound 27 , a 5-HT6R inverse agonist, was shown to reverse scopolamine-induced memory decline in the novel object recognition test and exhibited procognitive properties in the attentional set-shifting task in rats. nih.govacs.orgresearchgate.net Another derivative, PZ-1179, has also been shown to have procognitive properties. mdpi.com

Modulation of Gs and Cdk5 Signaling Pathways

The 5-HT6 receptor is coupled to the Gs-adenylyl cyclase signaling pathway. mdpi.com The inverse agonist activity of 2-phenyl-1H-pyrrole-3-carboxamide derivatives extends to the modulation of downstream signaling pathways, including the Gs and Cyclin-dependent kinase 5 (Cdk5) pathways. nih.govacs.org

Compound 27 was identified as an inverse agonist of the 5-HT6R at both the Gs and Cdk5 signaling pathways. nih.govacs.orgacs.org Similarly, compound 33 behaves as a potent 5-HT6R inverse agonist at the Gs, Cdk5, and mTOR signaling pathways. nih.gov The ability of these compounds to modulate these specific signaling cascades is believed to be a key component of their therapeutic effects in both neuropathic pain and cognitive disorders. The replacement of the 1H-pyrrolo[3,2-c]quinoline scaffold with the 2-phenyl-1H-pyrrole-3-carboxamide moiety was crucial in shifting the functional activity of these compounds at the Gs signaling pathway from neutral antagonism to inverse agonism. researchgate.net

Table of CNS Activity of this compound Derivatives

| Compound | Activity | Signaling Pathway Modulation | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Compound 33 | 5-HT6R Inverse Agonist | Gs, Cdk5, mTOR | Neuropathic Pain Alleviation | nih.gov |

| Compound 27 | 5-HT6R Inverse Agonist | Gs, Cdk5 | Cognition Enhancement | nih.govacs.orgresearchgate.netacs.org |

| PZ-1386 | 5-HT6R Inverse Agonist | Not specified | Neuropathic Pain Alleviation | mdpi.com |

| PZ-1179 | 5-HT6R Inverse Agonist | Not specified | Neuropathic Pain Alleviation, Cognition Enhancement | mdpi.com |

Modulation of mTOR Signaling

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2. embopress.org The mTOR signaling pathway is a critical regulator of fundamental cellular processes, including protein synthesis, cell growth, and autophagy. embopress.orgnih.gov Dysregulation of this pathway has been implicated in various diseases, and it has emerged as a significant target for therapeutic intervention. Recent research has identified derivatives of this compound as modulators of mTOR signaling, primarily through their interaction with the serotonin type 6 receptor (5-HT6R).

A notable finding is the activity of 2-aryl-1H-pyrrole-3-carboxamide derivatives as 5-HT6R inverse agonists. researchgate.net The 5-HT6R can engage various signaling cascades, including the mTOR pathway. nih.gov Studies have shown that non-physiological activation of mTOR kinase can occur through constitutively active 5-HT6 receptors, particularly under conditions of neuropathic pain. researchgate.netresearchgate.net This has led to the investigation of 5-HT6R inverse agonists as a potential strategy to counteract this aberrant signaling. researchgate.net

One study identified compound 33 , a derivative from a library of 2-aryl-1H-pyrrole-3-carboxamides, as a potent 5-HT6R inverse agonist that modulates Gs, Cdk5, and mTOR signaling. researchgate.netresearchgate.net Similarly, compound 126 (2-(4-fluorophenyl)-1-[(3-chlorophenyl)sulfonyl]-N-(piperidin-4-yl)-1H-pyrrole-3-carboxamide) was identified as a 5-HT6R inverse agonist specifically acting on mTOR signaling. cm-uj.krakow.pl The development of these compounds involved a strategic modification of the chemical scaffold. Researchers reported that degrading the 1H-pyrrolo[3,2-c]quinoline scaffold to a simpler 2-phenyl-1H-pyrrole-3-carboxamide core shifted the functional activity from neutral antagonism to inverse agonism at 5-HT6R-operated pathways, including mTOR. nih.gov This structural change was crucial for achieving the desired modulatory effect on the mTOR pathway. nih.gov

These findings highlight the potential of this compound derivatives to serve as sophisticated tools for modulating mTOR signaling via the 5-HT6 receptor, with potential applications in CNS disorders where this pathway is implicated. researchgate.netresearchgate.net

Other Reported Biological Activities (e.g., Antimalarial, Antidiabetic)

Beyond their effects on specific signaling pathways like mTOR, derivatives of this compound have demonstrated a broad spectrum of other biological activities, including promising antimalarial and antidiabetic potential. biointerfaceresearch.comrsc.org

Antimalarial Activity

Malaria remains a significant global health challenge, necessitating the discovery of new and effective therapeutic agents. The pyrrole scaffold has been a key structural component in the development of various bioactive compounds, including those with antimalarial properties. biointerfaceresearch.com Specifically, 4-oxo derivatives of pyrrole-3-carboxylic acids and related pyrrolin-4-ones have been noted for their potential as antimalarial agents. mdpi.comresearchgate.net

Research into pyrrolone antimalarials has shown that certain compounds in this class exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net One research effort focused on a pyrrole-based series of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, a validated target for antimalarial drugs. nih.gov Through structure-guided computational optimization, they developed potent antimalarial candidates with activity against both the blood and liver stages of the parasite. nih.gov

| Compound Type | Target/Mechanism | Observed Activity | Reference |

|---|---|---|---|

| 4-Oxo derivatives of pyrrole-3-carboxylic acids | Not specified | Considered of interest as bioactive antimalarial compounds. | mdpi.comresearchgate.net |

| Pyrrolone derivatives | Not specified | Exhibit pronounced antimalarial activity. | researchgate.net |

| Pyrrole-based DHODH inhibitors | Inhibition of P. falciparum Dihydroorotate Dehydrogenase (DHODH) | Potent activity against blood and liver schizont stages; efficacy in P. falciparum SCID mouse models. | nih.gov |

Antidiabetic Activity

Derivatives of this compound have also been explored for their potential in managing diabetes mellitus. The core strategy in this area has involved the synthesis of metal complexes with pyrrole-based ligands. rsc.orgresearchgate.net

Studies have reported the synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(II) complexes as potential antidiabetic agents. rsc.org The rationale is that such complexes may mimic the effects of insulin. In vitro investigations revealed that several newly synthesized zinc(II) complexes incorporating pyrrole-3-carboxamide derivatives demonstrated significant insulin-mimetic activities, with some exhibiting higher potency than the zinc sulfate (B86663) control. smolecule.com These results suggest that zinc complexes of these pyrrole derivatives are promising candidates for development as hypoglycemic agents. researchgate.netsmolecule.com

| Compound Type | Mechanism | Key Findings | Reference |

|---|---|---|---|

| Zinc(II) complexes of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides | Insulin-mimetic activity | Complexes showed higher in vitro insulin-mimetic activity than the positive control (ZnSO₄). | rsc.orgsmolecule.com |

| Zinc complexes of pyrrole-3-carboxamide | Hypoglycemic potential | Reported as potential hypoglycemic agents based on their synthesis and evaluation. | researchgate.net |

Mechanistic Investigations of 1h Pyrrole 3 Carboxamide Biological Actions

Enzyme Inhibition Studies (e.g., G6PD, 6PGD, HIV-1 Protease)

While the broader class of pyrrole (B145914) derivatives has been investigated for various enzyme-inhibiting properties, the primary research focus for 1H-Pyrrole-3-carboxamide derivatives has been on their interaction with receptors rather than direct enzyme inhibition. Studies have shown that certain pyrrole-containing compounds can inhibit enzymes like Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), which are key components of the pentose (B10789219) phosphate (B84403) pathway. researchgate.net For instance, 2‐acetyl‐1‐methylpyrrole demonstrated inhibitory activity against both G6PD and 6PGD. researchgate.net

In the context of antiviral research, some pyrrole-containing structures, such as the natural product Siamycin-I and the synthetic compound RP71955, are known to target viral components, with the latter inhibiting the HIV-1 aspartyl protease. ustb.ac.idnih.gov However, specific inhibitory data for the parent this compound compound against G6PD, 6PGD, or HIV-1 Protease is not the main highlight in the available scientific literature. The principal biological mechanism explored for this scaffold involves its action at G-protein coupled receptors.

Receptor Binding and Functional Assays (e.g., 5-HT6R)

A significant body of research has centered on the 2-phenyl-1H-pyrrole-3-carboxamide scaffold as a template for developing potent ligands for the serotonin (B10506) type 6 receptor (5-HT6R). acs.orgnih.gov This receptor is a promising target for addressing cognitive deficits in several neurological disorders. researchgate.net

The development of these ligands often involves modifying a precursor scaffold, such as 1H-pyrrolo[3,2-c]quinoline. acs.orgresearchgate.net Degradation of this larger structure to the more flexible 2-phenyl-1H-pyrrole-3-carboxamide core was a key strategic modification. acs.orgnih.gov This change significantly altered the functional activity of the resulting compounds, shifting them from neutral antagonists to inverse agonists at the 5-HT6R. acs.orgnih.govresearchgate.net

Binding affinities of these compounds for the human 5-HT6R are typically determined through radioligand binding assays, often using [3H]-LSD in HEK293 cells that stably express the receptor. acs.orgnih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that this structural modification initially led to a decrease in binding affinity. For example, the degradation of the 1H-pyrrolo[3,2-c]quinoline core (Ki = 10 nM) to initial 2-phenyl-1H-pyrrole-3-carboxamide derivatives resulted in compounds with higher Ki values (e.g., 106-208 nM), indicating lower affinity. acs.orgnih.gov However, further optimization, such as adding a phenylsulfonyl moiety at the N1 position and specific substitutions on the phenyl ring, led to the identification of potent ligands. cm-uj.krakow.pl

Below is a table of binding affinities for selected 2-aryl-1H-pyrrole-3-carboxamide derivatives.

| Compound | Description | Binding Affinity (Ki) for 5-HT6R |

| CPPQ | Reference 1H-pyrrolo[3,2-c]quinoline compound | 10 nM |

| Compound 7 | 2-phenyl-1H-pyrrole-3-carboxamide derivative | 208 nM |

| Compound 8 | 2-phenyl-1H-pyrrole-3-carboxamide derivative | 106 nM |

| Compound 18 | Chlorine-substituted N1-phenylsulfonyl derivative | 28 nM |

| Compound 27 | Optimized 2-phenyl-1H-pyrrole-3-carboxamide derivative | Not specified, but identified as a potent inverse agonist |

This table is interactive. You can sort and filter the data.

Cellular Pathway Modulation (e.g., Gs, Cdk5, mTOR signaling)

The 5-HT6 receptor, a G-protein-coupled receptor (GPCR), is known for its high level of constitutive activity, meaning it can be active even without an agonist. nih.govresearchgate.net This receptor canonically couples to the Gs-adenylyl cyclase signaling pathway. nih.gov Beyond this, it modulates other important cellular signaling cascades involved in neurogenesis and cognitive functions, including the mammalian target of rapamycin (B549165) (mTOR) and cyclin-dependent kinase 5 (Cdk5) pathways. acs.orgnih.gov

Derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been identified as inverse agonists at the 5-HT6R. acs.orgresearchgate.net This means they not only block the receptor but also reduce its basal, constitutive activity. Specifically, compounds like the identified derivative 27 behave as inverse agonists of the 5-HT6R at both the Gs and Cdk5 signaling pathways. acs.orgnih.govresearchgate.net The shift from a 1H-pyrrolo[3,2-c]quinoline scaffold to the 2-phenyl-1H-pyrrole-3-carboxamide moiety was crucial for changing the functional activity at the Gs signaling pathway from neutral antagonism to inverse agonism. nih.govresearchgate.net

Furthermore, other derivatives, such as compound 126 (2-(4-fluorophenyl)-1-[(3-chlorophenyl)sulfonyl]-N-(piperidine)-4-yl)-1H-pyrrole-3-carboxamide), have been identified as 5-HT6R inverse agonists specifically in mTOR signaling. cm-uj.krakow.pl This ability to modulate distinct signaling pathways highlights the versatility of the this compound scaffold in developing targeted therapeutics. researchgate.net

Molecular Interactions with Biological Targets

The interaction of 2-aryl-1H-pyrrole-3-carboxamide derivatives with the 5-HT6R has been elucidated through structure-activity relationship (SAR) and molecular docking studies. acs.orgcm-uj.krakow.pl These studies have identified key structural features that govern binding and activity.

The core 2-phenyl-1H-pyrrole-3-carboxamide structure serves as a critical framework. acs.orgnih.gov The 2-phenyl group occupies a hydrophobic site within the receptor. acs.orgnih.gov The carboxamide group (-CONH2) is a crucial functional group known for its capacity to form hydrogen bonds, which can be vital for anchoring the ligand to enzymes or receptors. smolecule.com

Further functionalization has been shown to be critical for high-affinity binding:

N1 Position : Attaching a second hydrophobic group, typically via a sulfonyl linker, to the N1 position of the pyrrole ring is a common strategy. This sulfonyl group acts as a hydrogen bond acceptor. acs.orgnih.gov

3-Carboxamide Fragment : The introduction of an alicyclic amine (like a pyrrolidine (B122466) or piperidine (B6355638) ring) into the 3-carboxamide fragment provides a positively ionizable atom, which can form strong salt bridge interactions with acidic residues, such as aspartic acid (D3.32), in the receptor binding pocket. acs.orgresearchgate.net

Substituents : Halogen substitutions (e.g., fluorine, chlorine) on the phenyl rings can stabilize the ligand-receptor complex through halogen bonds or other dipole-dipole and van der Waals interactions. researchgate.net

These combined interactions allow the 2-aryl-1H-pyrrole-3-carboxamide derivatives to bind effectively and modulate the activity of the 5-HT6R. cm-uj.krakow.pl

Involvement of Pyrrole Acyl Radicals in Reaction Mechanisms

Beyond its biological interactions, the synthesis of the this compound structure itself involves interesting chemical mechanisms. A non-traditional synthetic approach has been developed for producing pyrrole carboxamides from pyrrole carboxaldehyde. rsc.org

This method utilizes catalytic amounts of n-butylammonium iodide (nBu4NI) and tert-butyl hydroperoxide (TBHP) as an oxidant. rsc.org Unlike conventional amidation reactions that proceed through ionic pathways, mechanistic studies of this newer method have revealed the involvement of 2- or 3-pyrrole acyl radicals as key intermediates. rsc.org This radical-based mechanism provides a straightforward and operationally simple way to access primary, secondary, and tertiary pyrrole carboxamides under mild conditions using inexpensive reagents. rsc.org The applicability of this method has been demonstrated in the synthesis of complex, drug-like molecules. rsc.org

Advanced Research Techniques Applied to 1h Pyrrole 3 Carboxamide Studies

Computational Chemistry and In Silico Analysis

Computational chemistry and in silico analysis have emerged as indispensable tools in the study of 1H-Pyrrole-3-carboxamide derivatives. These techniques allow researchers to model and simulate molecular behavior, offering predictions that can streamline the discovery and development of new therapeutic agents. costech.or.tzclinmedkaz.org For instance, studies on derivatives like 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide have showcased the power of these methods in understanding molecular geometry, vibrational frequencies, and electronic properties. ijcce.ac.ir

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of molecules. For derivatives of this compound, DFT calculations, often using the B3LYP method with basis sets like 6-311G(d,p), have been instrumental. costech.or.tzijcce.ac.ir These calculations provide optimized molecular geometries that show good correlation with experimental data. ijcce.ac.ir DFT has been employed to study various pyrrole (B145914) derivatives, confirming its utility in reproducing experimental results and providing a foundation for further analysis. mdpi.comresearchgate.net

A study on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide demonstrated that DFT calculations could accurately predict bond lengths and angles, with a high correlation factor (R²=0.99861) between calculated and experimental values. ijcce.ac.ir This level of accuracy is crucial for understanding the subtle structural nuances that can influence a molecule's activity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for understanding how a potential drug molecule might interact with a biological target, such as a protein.

In the context of this compound derivatives, molecular docking studies have been performed to elucidate their binding modes with various protein targets. For example, derivatives have been docked with proteins like 5P4Q, revealing significant binding interactions. costech.or.tz The docking of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide with the 5P4Q protein resulted in a notable FF score of -1051.65 A.U., indicating a strong potential for interaction. costech.or.tz

Other studies on related pyrrole compounds have used molecular docking to investigate interactions with targets like the serotonin (B10506) 5-HT6 receptor and sterol 14α-demethylase, providing insights into their potential as therapeutic agents. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. nih.govtandfonline.com

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity.

For 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the calculated HOMO-LUMO gap is 6.20 eV. ijcce.ac.ir A larger gap generally implies higher stability and lower chemical reactivity. ijcce.ac.ir The distribution of these frontier orbitals provides further insights. In this specific derivative, the HOMO is primarily located on the pyrrole ring, acting as an electron donor, while the LUMO is distributed over the benzene (B151609) ring, acting as an electron acceptor. ijcce.ac.ir This suggests that charge transfer upon electronic excitation occurs from the pyrrole moiety to the benzene ring. ijcce.ac.ir

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Finding |

|---|---|---|---|---|

| 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide | Not explicitly stated | Not explicitly stated | 6.20 | Indicates a less chemically active molecule. ijcce.ac.ir |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and intramolecular interactions. uni-muenchen.defaccts.de It provides a detailed picture of the Lewis-like chemical bonding in a molecule, including lone pairs and bond orbitals, and quantifies delocalization effects through second-order perturbation theory. uni-muenchen.de

In the study of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, NBO analysis revealed significant hyperconjugative interactions. costech.or.tzijcce.ac.ir The strongest interaction was identified as being between a lone pair (LP) on a nitrogen atom and a π* antibonding orbital of a C-C bond, with a stabilization energy (E(2)) of 72.42 kcal/mol. ijcce.ac.ir Such interactions are crucial for understanding the molecule's stability and electronic structure. ijcce.ac.ir

| Compound | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide | LP(1) N22 | π* (C17-C20) | 72.42 |

Fukui Function and Molecular Electrostatic Potential (MEP) Analysis

The Fukui function is a reactivity descriptor derived from DFT that helps to predict the sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. scm.comfaccts.de Similarly, the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. tandfonline.com

For derivatives of this compound, MEP analysis has been used to identify these reactive sites. ijcce.ac.ir The MEP contours and surfaces for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide indicate that electron density is transferred to the benzene ring. ijcce.ac.ir This information, combined with Fukui function analysis, is invaluable for predicting how the molecule will interact with other chemical species. tandfonline.comunige.chresearchgate.net

Prediction of Biological Activities (e.g., PASS Software)

In silico tools like PASS (Prediction of Activity Spectra for Substances) are used to predict the biological activity spectrum of a compound based on its structural formula. zenodo.orgzenodo.org This software compares the structure of a query molecule to a large database of compounds with known biological activities to predict a wide range of pharmacological effects and mechanisms of action. genexplain.comresearchgate.net

For 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, PASS software was used to predict several biological activities. costech.or.tzijcce.ac.ir The predictions suggested that the molecule may exhibit activity against allergic diseases. ijcce.ac.ir The PASS methodology provides probabilities for a compound being active (Pa) or inactive (Pi) for various biological functions, guiding further experimental investigation. clinmedkaz.orgzenodo.org

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of this compound, offering non-destructive and highly detailed information about its chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives.

¹H NMR: In the ¹H NMR spectrum of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the methyl group protons resonate as a singlet at 3.60 ppm. mdpi.com The aromatic protons of the benzyl (B1604629) group appear as a multiplet between 7.23 and 7.28 ppm, while the pyrrole ring protons are observed as two doublets at 6.61 ppm (J = 3.0 Hz) and 6.46 ppm (J = 3.0 Hz). mdpi.com For other derivatives, the amide proton (NH) typically appears as a singlet in the range of 7.30 to 9.47 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. In 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the methyl carbon signal is found at 30.05 ppm. mdpi.com The carbons of the phenyl ring are observed at 126.98, 128.19, and 138.52 ppm. mdpi.com The pyrrole ring carbons resonate at 109.42, 113.18, 122.35, and 132.75 ppm. mdpi.com The carbonyl carbons of the amide and carboxylic acid groups appear at 170.78 ppm and 167.92 ppm, respectively. mdpi.com

Table 1: ¹H and ¹³C NMR Data for a this compound Derivative

| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Methyl (N-CH₃) | 3.60 (s) | 30.05 |

| Benzyl (aromatic) | 7.23-7.28 (m) | 126.98, 128.19, 138.52 |

| Pyrrole (aromatic) | 6.61 (d), 6.46 (d) | 109.42, 113.18, 122.35, 132.75 |

| Amide (C=O) | - | 170.78 |

| Carboxylic Acid (C=O) | - | 167.92 |

Data for 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the analysis of a 1H-pyrrole-3-carbonyl azide, a precursor for some carboxamide syntheses, the IR spectrum showed characteristic absorption bands that were crucial for its characterization. researchgate.net For 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, a distinct N-H stretching band is seen at 3289 cm⁻¹. mdpi.com A broad band corresponding to the O-H group of the carboxylic acid is observed between 2587–3065 cm⁻¹. mdpi.com The amide C=O stretching vibration is confirmed by a signal at 1670 cm⁻¹, and the C-O stretching band appears at 1278 cm⁻¹. mdpi.com

Table 2: Key IR Absorption Bands for a this compound Derivative

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H (Amide) | 3289 |

| O-H (Carboxylic Acid) | 2587–3065 |

| C=O (Amide) | 1670 |

| C-O | 1278 |

Data for 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid. mdpi.com

Mass spectrometry (MS) and its high-resolution version (HRMS) are vital for determining the molecular weight and elemental composition of this compound derivatives. For instance, the high-resolution mass spectrum of 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, a related compound, confirmed the expected molecular ion at m/z = 307.1082 [M+H]⁺, which is in close agreement with the calculated value of 307.1077 for C₁₈H₁₅N₂O₃. mdpi.com This level of accuracy is essential for confirming the molecular formula of newly synthesized compounds. HRMS analyses are often performed using techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) detector. rsc.orgacs.orgnih.gov

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyrrole ring. The UV-Vis spectrum of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea displayed two strong absorption maxima at 252 nm and 305 nm, which are characteristic of mono- and di-substituted benzene rings. mdpi.com The conjugation between phenyl and pyrrole rings in derivatives like 2,4-diphenyl-1H-pyrrole-3-carbonitrile leads to distinct UV-Vis absorption profiles.

Mass Spectrometry (MS, HRMS)

Chromatographic Techniques for Purification and Analysis

Chromatography is fundamental for the separation and purification of this compound compounds from reaction mixtures and for assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a key technique for both the analysis and purification of this compound derivatives. The purity of final compounds is often determined to be greater than 98% by HPLC. For example, the synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid was monitored by HPLC, and the final product was purified using preparative reverse-phase (RP)-HPLC. mdpi.com A common method for analyzing related pyrrole derivatives involves using a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acidic modifier like formic acid for mass spectrometry compatibility. sielc.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique in the study of this compound and its derivatives. Its application is crucial for rapidly monitoring the progress of chemical reactions, identifying compounds within a mixture, and assessing the purity of synthesized products. mdpi.commdpi.comresearchgate.net The technique operates on the principle of differential partitioning of compounds between a stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase, or eluent. silicycle.com

In synthetic procedures involving this compound, TLC is indispensable for determining reaction completion. mdpi.comiucr.org For instance, during the synthesis of N-substituted pyrrole-3-carboxamides, reaction progress is monitored by spotting the reaction mixture on a TLC plate at various time intervals. The disappearance of starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progression and endpoint. mdpi.comiucr.org Analytical TLC is commonly performed on pre-coated silica gel 60 F254 aluminum sheets. mdpi.commdpi.com

The choice of the mobile phase is critical for achieving clear separation of components. silicycle.com A common starting solvent system for many organic compounds is a mixture of ethyl acetate (B1210297) and hexane. silicycle.com For pyrrole-based compounds, various solvent systems are employed depending on the polarity of the specific derivative being analyzed. Systems such as dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), or petroleum ether and ethyl acetate are frequently utilized. mdpi.comiucr.orgnih.gov The polarity of the eluent is adjusted to ensure that the retention factor (Rf) values of the compounds of interest fall within an optimal range, typically between 0.2 and 0.8. silicycle.com For basic compounds containing nitrogen, such as many pyrrole derivatives, a small amount of triethylamine (B128534) or ammonia (B1221849) may be added to the mobile phase to improve separation and spot shape. silicycle.com

Visualization of the separated spots on the TLC plate is commonly achieved under UV light at a wavelength of 254 nm, where compounds containing a chromophore, like the pyrrole ring, will appear as dark spots due to fluorescence quenching. mdpi.commdpi.comrsc.org For compounds that are not UV-active or for enhanced visualization, various staining agents can be used. These include iodine vapor, potassium permanganate (B83412) (KMnO4) solution, or a vanillin-sulfuric acid stain, which react with the compounds to produce colored spots. rsc.orgresearchgate.net

Detailed findings from various studies highlight the specific conditions used for the TLC analysis of a range of this compound derivatives. These findings demonstrate the versatility of TLC in accommodating the diverse polarities of these compounds through the adjustment of the mobile phase composition.

TLC Data for this compound Derivatives

| Compound Name | Mobile Phase (Solvent System) | Rf Value | Visualization Method | Reference |

| 1-Benzyl-4-formyl-1H-pyrrole-3-carboxamide | Petroleum Ether : Ethyl Acetate (10:1) | Not specified | UV light | iucr.orgnih.gov |

| 5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-N,N-diethyl-2-methyl-1H-pyrrole-3-carboxamide | Not specified (5:1) | 0.50 | Not specified | |

| N,N-diethyl-5-(4-fluorophenyl)-1-(3-(dimethylamino)propyl)-2-methyl-1H-pyrrole-3-carboxamide | Not specified (10:1) | 0.45 | Not specified | |